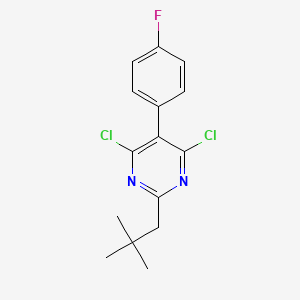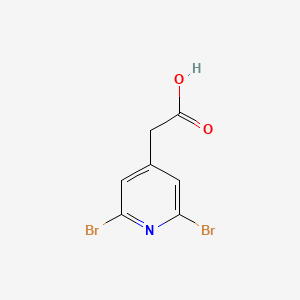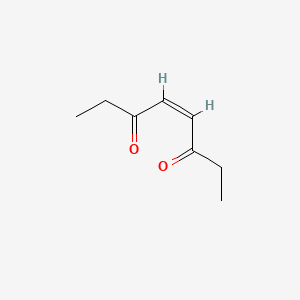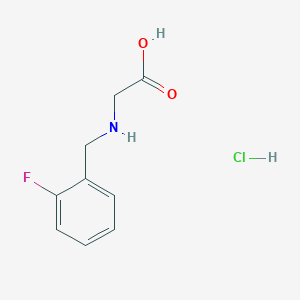
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.
Fluorination: The fluorine atom is introduced at the 5 position using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF).
Neopentylation: The neopentyl group is introduced through alkylation reactions using neopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine: Lacks the neopentyl group, which may affect its reactivity and applications.
4,6-Dichloro-2-methylthio-5-(4-fluorophenyl)pyrimidine: Contains a methylthio group instead of a neopentyl group, leading to different chemical properties.
Uniqueness
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is unique due to the presence of the neopentyl group, which can influence its steric and electronic properties, making it suitable for specific applications in pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C15H15Cl2FN2 |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
4,6-dichloro-2-(2,2-dimethylpropyl)-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C15H15Cl2FN2/c1-15(2,3)8-11-19-13(16)12(14(17)20-11)9-4-6-10(18)7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
LLJJGPSIOKODEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)









![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)


